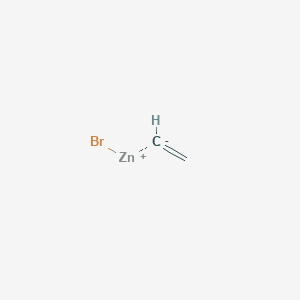

Vinylzinc bromide

Description

The exact mass of the compound this compound, 0.50 M in THF is 169.87095 g/mol and the complexity rating of the compound is 6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromozinc(1+);ethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3.BrH.Zn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOOHTNFDGTPON-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[CH-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of Vinylzinc Bromide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of vinylzinc bromide (C₂H₃BrZn), a pivotal organozinc reagent in modern organic synthesis. It delineates the compound's molecular structure, including its common coordination state in solution, and presents relevant structural data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of this compound and its application in nickel-catalyzed cross-coupling reactions. The logical and experimental workflows are illustrated using diagrams generated with Graphviz to ensure clarity and precision for the intended scientific audience.

Molecular Structure of this compound

This compound, with the chemical formula C₂H₃BrZn, is an organozinc halide that serves as a potent nucleophilic agent for the transfer of a vinyl group (CH₂=CH⁻) to an electrophilic center[1]. While its empirical formula is straightforward, its structural representation in a practical laboratory setting is more complex.

Coordination and Geometry

Caption: Tetrahedral coordination of this compound with two THF solvent molecules.

Structural Parameters

Precise experimental bond lengths and angles for this compound are not available. However, data from its precursor, vinyl bromide, and from a related well-defined organozinc complex, 1-adamantylzinc bromide, can provide valuable reference points.

| Parameter | Molecule | Value | Citation |

| Bond Lengths (Å) | |||

| C=C | Vinyl Bromide | 1.3316 Å | [2] |

| C-Br | Vinyl Bromide | 1.8841 Å | [2] |

| C-H (avg.) | Vinyl Bromide | ~1.0826 Å | [2] |

| Zn-C | 1-Adamantylzinc Bromide (avg.) | 1.994 Å | [3] |

| Zn-Br | 1-Adamantylzinc Bromide (avg.) | ~2.548 Å | [3] |

| Bond Angles (°) | |||

| C=C-Br | Vinyl Bromide | 122.587° | [2] |

| C=C-H | Vinyl Bromide | 123.683° | [2] |

| H-C-H | Vinyl Bromide | 119.244° | [2] |

| C-Zn-Br | 1-Adamantylzinc Bromide (avg.) | ~112.59° | [3] |

Synthesis of this compound

The most common and reliable method for preparing this compound is through the transmetallation of a vinyl Grignard reagent with a zinc halide[1]. This process involves the transfer of the vinyl group from the more reactive organomagnesium compound to the less reactive organozinc species.

Caption: Experimental workflow for the synthesis of this compound via transmetallation.

Detailed Experimental Protocol: Synthesis via Transmetallation

Materials:

-

Anhydrous Zinc Bromide (ZnBr₂)

-

Vinylmagnesium bromide (typically 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry argon or nitrogen to ensure anhydrous conditions.

-

Charging the Flask: To a two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add anhydrous zinc bromide (1.0 eq).

-

Dissolution: Add anhydrous THF via syringe to dissolve the zinc bromide completely.

-

Cooling: Immerse the flask in an ice-water bath to cool the solution to 0°C.

-

Transmetallation: Slowly add the vinylmagnesium bromide solution (1.0 eq) dropwise via syringe to the stirring, cold zinc bromide solution. A mildly exothermic reaction may be observed. The rate of addition should be controlled to maintain the internal temperature below 10°C[1].

-

Reaction: After the addition is complete, stir the resulting mixture at 0°C for one hour.

-

Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Completion: The resulting solution of this compound is typically used directly in subsequent reactions without isolation. The concentration can be assumed based on the initial limiting reagent.

Application in Nickel-Catalyzed Cross-Coupling

This compound is a cornerstone reagent in Negishi cross-coupling reactions, which form carbon-carbon bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction proceeds with high functional group tolerance and excellent stereochemical retention[1].

Caption: Catalytic cycle of a Nickel-catalyzed Negishi cross-coupling reaction.

Detailed Experimental Protocol: Ni-Catalyzed Vinylation of an Aryl Bromide

This protocol is adapted from a general procedure for the nickel-catalyzed synthesis of styrene derivatives[4].

Materials:

-

Aryl bromide (e.g., 1-bromonaphthalene, 1.0 eq)

-

Nickel(II) acetylacetonate [Ni(acac)₂] (0.05 eq)

-

Xantphos (ligand, 0.05 eq)

-

This compound solution in THF (prepared as above, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Catalyst Preparation: In an argon-purged Schlenk flask, combine Ni(acac)₂ (0.05 eq), Xantphos (0.05 eq), and the aryl bromide (1.0 eq).

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the solids.

-

Reagent Addition: Add the THF solution of this compound (1.2 eq) to the reaction mixture under the argon atmosphere[4]. For some substrates, slow, dropwise addition of the this compound solution can significantly improve the yield[4].

-

Reaction: Stir the mixture at a specified temperature (e.g., 50°C) for a designated time (e.g., 4 hours)[4]. The reaction progress can be monitored by techniques such as GC-MS or TLC.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired styrene derivative.

References

vinylzinc bromide molecular weight and formula

An In-Depth Technical Guide on Vinylzinc Bromide

For researchers, scientists, and professionals in drug development, a precise understanding of reagent properties is fundamental. This guide provides the core physicochemical data for this compound.

Core Properties of this compound

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value |

| Molecular Formula | C2H3BrZn[1][2] |

| Molecular Weight | 172.3 g/mol [1][3] (172.3397 g/mol )[2] |

| CAS Number | 121825-35-2[2][3] |

| Synonyms | Bromo(vinyl)zinc, Vinylzinc(II) bromide |

Experimental Protocols & Signaling Pathways

While this document focuses on the fundamental properties of this compound, detailed experimental protocols involving its use in cross-coupling reactions, such as the Negishi coupling, are widely available in the scientific literature. These protocols typically involve the reaction of this compound with an organic halide in the presence of a palladium or nickel catalyst.

For illustrative purposes, a generalized workflow for a Negishi coupling reaction is presented below.

Caption: Generalized workflow for a Negishi cross-coupling reaction using this compound.

References

Vinylzinc Bromide: A Comprehensive Technical Guide for Researchers

CAS Number: 121825-35-2

Abstract

This technical guide provides an in-depth overview of vinylzinc bromide, a pivotal organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines its principal synthesis methodologies, and explores its applications, with a focus on carbon-carbon bond formation through cross-coupling reactions. Detailed experimental protocols for its preparation and subsequent use in a representative Negishi cross-coupling reaction are provided. Furthermore, this guide includes graphical representations of the synthesis workflow and the catalytic cycle of the Negishi reaction to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a highly valuable organometallic compound, belonging to the class of organozinc halides. It serves as a potent nucleophilic vinylating agent, enabling the introduction of a vinyl group (CH₂=CH-) onto a variety of organic substrates. Its significance in organic chemistry stems from its moderate reactivity, which allows for excellent functional group tolerance, a feature that distinguishes it from more reactive organometallic reagents like vinyl Grignards or vinyllithiums. This property makes this compound an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.

Chemical and Physical Properties

This compound is typically not isolated as a pure substance but is prepared and used as a solution, most commonly in tetrahydrofuran (THF). The solution's properties are therefore of primary practical importance.

| Property | Value | Reference |

| CAS Number | 121825-35-2 | [1][2] |

| Molecular Formula | C₂H₃BrZn | [3] |

| Molecular Weight | 172.33 g/mol | [1][3] |

| Typical Form | Solution in THF (e.g., 0.5 M) | [2] |

| InChI Key | NXOOHTNFDGTPON-UHFFFAOYSA-M | [1] |

| Solubility | Soluble in ethereal solvents like THF |

Synthesis of this compound

The most prevalent and practical method for the synthesis of this compound is through the transmetallation of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a zinc halide.[1] This process involves the transfer of the vinyl group from the more electropositive magnesium to the less electropositive zinc.

Synthesis Workflow

The overall process can be visualized as a two-step sequence, starting from vinyl bromide to generate the Grignard reagent, which is then converted to the desired organozinc compound.

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocol: Preparation of a 0.5 M Solution of this compound in THF

This protocol is adapted from established procedures for the preparation of Grignard reagents and subsequent transmetallation. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous zinc bromide (ZnBr₂)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (argon or nitrogen)

-

Schlenk line or glovebox

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

-

To a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (6.0 g, 0.25 mol). The flask should be flame-dried under vacuum and backfilled with argon.

-

Add a small crystal of iodine to the magnesium turnings.

-

Add anhydrous THF (50 mL) to the flask.

-

In the addition funnel, prepare a solution of vinyl bromide (26.7 g, 0.25 mol) in anhydrous THF (150 mL).

-

Add a small portion (approx. 10 mL) of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting greyish solution is vinylmagnesium bromide.

Part B: Transmetallation to this compound

-

In a separate oven-dried 500 mL Schlenk flask, place anhydrous zinc bromide (56.3 g, 0.25 mol).

-

Add anhydrous THF (100 mL) to the zinc bromide and stir to dissolve. This process may be exothermic. Cool the flask in an ice bath if necessary.

-

Cool the vinylmagnesium bromide solution prepared in Part A to 0 °C in an ice bath.

-

Slowly add the solution of zinc bromide in THF to the vinylmagnesium bromide solution via a cannula. The addition should be done dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

The resulting solution is approximately 0.5 M this compound in THF, which also contains magnesium bromide. This solution is ready for use in subsequent reactions.

Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction

This compound is a cornerstone reagent in the Negishi cross-coupling reaction, a powerful method for the formation of C(sp²)-C(sp²) bonds. This reaction typically employs a palladium or nickel catalyst to couple the organozinc reagent with an organic halide.

Catalytic Cycle of the Negishi Cross-Coupling

The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling of this compound with an aryl halide is depicted below.

Figure 2: Catalytic cycle of the Negishi cross-coupling.

Detailed Experimental Protocol: Synthesis of 4-Vinylanisole via Negishi Coupling

This protocol describes the palladium-catalyzed cross-coupling of the in situ prepared this compound solution with 4-iodoanisole.

Materials:

-

This compound solution (0.5 M in THF, from section 3.2)

-

4-Iodoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (argon or nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a 250 mL Schlenk flask under an argon atmosphere, dissolve 4-iodoanisole (4.68 g, 20.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 2.5 mol%) in anhydrous THF (50 mL).

-

To this solution, add the previously prepared this compound solution (50 mL, 25.0 mmol, 1.25 equivalents) dropwise at room temperature over 20 minutes.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-vinylanisole as a colorless oil.

Conclusion

This compound is a versatile and highly effective reagent for the introduction of vinyl groups in organic synthesis. Its preparation via transmetallation from the corresponding Grignard reagent is straightforward and scalable. The moderate reactivity of this compound allows for a broad tolerance of functional groups, making it a reagent of choice for complex molecule synthesis, particularly through Negishi and other transition-metal-catalyzed cross-coupling reactions. The detailed protocols provided in this guide serve as a practical resource for researchers employing this valuable synthetic tool.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Vinylzinc Bromide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed exploration of the formation, structure, and core reaction mechanisms of vinylzinc bromide, a pivotal reagent in modern organic synthesis. Emphasis is placed on its application in Negishi cross-coupling reactions and nucleophilic additions to carbonyl compounds, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Introduction: The Significance of this compound

This compound (CH₂=CHZnBr) is an organozinc reagent prized for its unique balance of reactivity and functional group tolerance.[1] Unlike its more reactive organolithium and Grignard counterparts, the carbon-zinc bond in this compound is more covalent, moderating its nucleophilicity.[1] This characteristic allows for exceptional chemoselectivity, enabling the construction of complex molecular architectures without the need for extensive protecting group strategies.[1] Its utility in forming carbon-carbon bonds, particularly in transition metal-catalyzed cross-coupling reactions, has made it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.

Structure and Bonding

The reactivity of this compound is fundamentally governed by the nature of its carbon-zinc (C-Zn) bond. This bond is best described as highly covalent with a degree of ionic character.[1] This polarity, while sufficient to render the vinyl group nucleophilic, is less pronounced than in organomagnesium or organolithium reagents. This moderated reactivity is the key to its high functional group tolerance, as it does not readily react with sensitive functionalities like esters, amides, or nitriles.[1]

Preparation of this compound

The synthesis of this compound can be reliably achieved through several methods. The most common approaches involve transmetalation from a corresponding vinyl Grignard reagent or a two-step sequence starting from a terminal alkyne.

Method 1: Transmetalation from a Vinyl Grignard Reagent

This is the most direct and widely used method, involving the reaction of a pre-formed vinyl Grignard reagent, such as vinylmagnesium bromide, with a zinc halide, typically zinc bromide (ZnBr₂).[1] The thermodynamic driving force for this reaction is the formation of the more stable C-Zn bond from the more reactive C-Mg bond.

Caption: Workflow for this compound preparation via transmetalation.

Method 2: Hydroboration of a Terminal Alkyne

An alternative route provides excellent stereochemical control. It involves the hydroboration of a terminal alkyne to generate a vinylborane, which is then transmetalated to the corresponding vinylzinc species upon treatment with an organozinc reagent.[1] This method is particularly useful for creating substituted vinylzinc reagents with defined stereochemistry.

Detailed Experimental Protocol: Preparation via Transmetalation

The following protocol is a representative procedure for the synthesis of this compound from vinylmagnesium bromide and zinc bromide.

Materials:

-

Magnesium turnings

-

Iodine (one crystal)

-

Vinyl bromide (solution in THF)

-

Anhydrous Zinc Bromide (ZnBr₂)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Apparatus Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled while hot and allowed to cool under a stream of inert gas.

-

Grignard Reagent Formation: Magnesium turnings are added to the flask, followed by a single crystal of iodine to initiate the reaction. A small amount of a solution of vinyl bromide in anhydrous THF is added. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing. The remaining vinyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of vinylmagnesium bromide.

-

Transmetalation: In a separate oven-dried Schlenk flask, anhydrous zinc bromide is dissolved or suspended in anhydrous THF under an inert atmosphere.[1] This solution is cooled to 0 °C in an ice bath.

-

Addition: The prepared vinylmagnesium bromide solution is slowly transferred via cannula to the cooled zinc bromide solution.[1] The addition should be performed dropwise to control the exothermic nature of the reaction.[1]

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solution of this compound is typically used directly in subsequent reactions.

Core Reaction Mechanisms

This compound participates in a wide range of C-C bond-forming reactions. The two most fundamental and widely applied mechanisms are the Negishi cross-coupling and nucleophilic addition to carbonyls.

The Negishi Cross-Coupling Reaction

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[2][3] This reaction is exceptionally powerful for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds and is characterized by its high stereospecificity; the stereochemistry of the vinylzinc reagent and the vinyl halide is typically retained in the product.[1][4]

The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halide bond. This process oxidizes the palladium from Pd(0) to a Pd(II) species.[8][9][10]

-

Transmetalation: The vinyl group from this compound (R²-ZnBr) is transferred to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The zinc halide (ZnBrX) is released as a byproduct.[1][6][11]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal as the final product (R¹-R²). This step reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, completing the cycle.[8][12]

References

- 1. This compound | 121825-35-2 | Benchchem [benchchem.com]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. storage.e.jimdo.com [storage.e.jimdo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of Organozinc Compounds

For Researchers, Scientists, and Drug Development Professionals

The discovery of organozinc reagents marked a pivotal moment in the history of chemistry, laying the foundation for the vast field of organometallic chemistry and providing synthetic chemists with a novel tool for carbon-carbon bond formation. This technical guide delves into the core of this discovery, tracing the historical milestones and providing detailed insights into the seminal experiments that brought these remarkable reagents to the forefront of chemical synthesis.

The Dawn of Organometallic Chemistry: Frankland's Serendipitous Discovery

The story of organozinc reagents begins in 1849 with the work of English chemist Edward Frankland.[1][2] While attempting to isolate the elusive ethyl radical, Frankland conducted a reaction that would unknowingly open the door to a new class of compounds.[1] His experiment involved heating ethyl iodide with zinc metal in a sealed glass tube.[1] This reaction did not yield the free radical he sought, but instead produced a volatile, colorless liquid that exhibited the remarkable property of igniting spontaneously in air. This pyrophoric substance was the first isolated organozinc compound, diethylzinc.[1]

Frankland's initial synthesis was a challenging endeavor, performed without the modern conveniences of inert atmosphere techniques. The reaction required heating the reactants to high temperatures (around 150-200 °C) in a sealed "digester" tube to prevent the volatile product from escaping.[1] The initial product was a mixture of ethylzinc iodide and diethylzinc.[1]

Experimental Protocol: Frankland's Synthesis of Diethylzinc (1849)

While Frankland's original publication, "On the Isolation of the Organic Radicals," provides a descriptive account of his experiments, precise quantitative details from that era are often less standardized than modern reports. However, based on his writings and subsequent analyses, the protocol can be reconstructed as follows:

Objective: To synthesize diethylzinc through the reaction of ethyl iodide and zinc.

Materials:

-

Ethyl iodide

-

Finely granulated zinc metal

-

Sealed glass tube (Carius tube or "digester")

-

Heating apparatus (oil bath or gas stove)

Procedure:

-

Finely granulated zinc was introduced into a thick-walled glass tube.

-

Ethyl iodide was added to the tube.

-

The tube was carefully sealed to withstand the pressure generated during heating.

-

The sealed tube was heated in an oil bath to approximately 150 °C. The reaction was observed to proceed with "tolerable rapidity" at around 200 °C.[1]

-

Upon cooling, a colorless, mobile liquid (diethylzinc) and white crystals (ethylzinc iodide and zinc iodide) were observed.[1]

-

Due to the pyrophoric nature of diethylzinc, all manipulations were carried out with extreme caution to prevent contact with air. Frankland later developed an apparatus for the distillation of these air-sensitive compounds under an inert atmosphere of carbon dioxide.

Key Developments in Organozinc Chemistry: From Curiosity to Cornerstone of Synthesis

Frankland's discovery laid the groundwork for future innovations that would transform organozinc reagents from a chemical curiosity into indispensable tools for organic synthesis. The following decades witnessed the emergence of several named reactions that showcased the synthetic utility of these compounds.

The Reformatsky Reaction (1887)

In 1887, Russian chemist Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[3][4] This reaction, now known as the Reformatsky reaction, provided a reliable method for the formation of carbon-carbon bonds and the synthesis of important functionalized molecules. The key intermediate in this reaction is an organozinc enolate, which is less reactive than the corresponding lithium or magnesium enolates, allowing for excellent chemoselectivity.

The Simmons-Smith Reaction (1958)

A major advancement in the application of organozinc reagents came in 1958 with the work of Howard Simmons and Ronald Smith at DuPont.[5] They developed a method for the cyclopropanation of alkenes using a diiodomethane and a zinc-copper couple. The reactive species in the Simmons-Smith reaction is an organozinc carbenoid, (iodomethyl)zinc iodide, which delivers a methylene group to the double bond in a stereospecific manner.

The Negishi Coupling (1977)

The true potential of organozinc reagents in complex molecule synthesis was fully realized with the development of palladium-catalyzed cross-coupling reactions. In 1977, Ei-ichi Negishi reported that organozinc compounds readily undergo transmetalation with palladium complexes, enabling the formation of carbon-carbon bonds between a wide variety of organic electrophiles and organozinc nucleophiles. The Negishi coupling has since become a cornerstone of modern organic synthesis, valued for its functional group tolerance and broad scope.

Quantitative Data from Early Organozinc Chemistry

The following table summarizes the available quantitative data from the early discoveries of organozinc reagents. It is important to note that the precision and reporting standards of the 19th and early 20th centuries differ from those of today.

| Compound/Reaction | Year | Reactants | Reported Yield | Measured Boiling Point |

| Diethylzinc | 1849 | Ethyl iodide, Zinc | "Almost quantitative" (with ether)[1] | 117-118 °C[6] |

| Reformatsky Reaction | 1887 | α-bromoester, Ketone, Zinc | Not specified in initial report | - |

| Simmons-Smith Reaction | 1958 | Alkene, Diiodomethane, Zn-Cu | High yields reported | - |

Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the history of organozinc chemistry.

Caption: Timeline of key discoveries in organozinc chemistry.

Caption: Experimental workflow for Frankland's synthesis of diethylzinc.

Conclusion

From its serendipitous discovery in a sealed glass tube to its central role in modern synthetic chemistry, the journey of organozinc reagents is a testament to the power of scientific inquiry and the continuous evolution of chemical methodology. The pioneering work of Frankland, followed by the insightful developments of Reformatsky, Simmons, Smith, and Negishi, has provided chemists with a versatile and powerful class of reagents that continue to shape the landscape of organic synthesis and drug discovery. Understanding the historical context and the fundamental experiments behind these reagents provides a deeper appreciation for the tools available to today's researchers and inspires future innovation in the ever-expanding field of organometallic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Electrophilic Partners for Vinylzinc Bromide Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylzinc bromide and its derivatives are powerful and versatile reagents in organic synthesis, prized for their ability to form carbon-carbon bonds with a wide range of electrophiles. Their moderate reactivity, compared to more aggressive organometallic reagents like vinyllithium or Grignard reagents, allows for excellent functional group tolerance, making them invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the common electrophilic partners for this compound, with a focus on the widely utilized Negishi cross-coupling reaction. It includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the underlying reaction mechanisms and experimental workflows.

Core Concept: The Negishi Cross-Coupling Reaction

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1][2] In the context of this guide, it involves the reaction of this compound with various electrophilic partners. The general transformation is depicted below:

R-X + CH2=CH-ZnBr --(Pd or Ni catalyst)--> R-CH=CH2 + ZnBrX

Where R represents the organic moiety of the electrophile and X is a halide (I, Br, Cl) or a triflate group.

The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Electrophilic Partners and Reaction Protocols

This compound reacts with a variety of electrophilic partners. The following sections detail the most common classes of these partners, providing quantitative data and specific experimental protocols.

Aryl Halides and Triflates

The coupling of this compound with aryl halides and triflates is a powerful method for the synthesis of styrenes and their derivatives. Palladium catalysts are most commonly employed for this transformation.[3][4]

Data Presentation: Reaction of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | 95 | [3] |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (3) | Dioxane | 80 | 16 | 92 | [5] |

| 3 | 2-Chlorobenzonitrile | NiCl₂(dme) (5) | dppf (6) | DMA | 100 | 24 | 78 | [6] |

| 4 | 4-Trifluoromethylphenyl triflate | Pd(PPh₃)₄ (3) | - | THF | 70 | 8 | 88 | [4] |

| 5 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | CPhos (4) | Toluene | 100 | 18 | 90 | [5] |

Experimental Protocol: Negishi Coupling of this compound with 4-Iodotoluene [3]

-

Preparation of this compound (in situ): To a solution of vinylmagnesium bromide (1.0 M in THF, 1.2 mL, 1.2 mmol) at 0 °C under an argon atmosphere is added a solution of zinc bromide (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 30 minutes.

-

Cross-Coupling Reaction: In a separate flask, palladium acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and 4-iodotoluene (218 mg, 1.0 mmol) are dissolved in THF (3 mL) under an argon atmosphere.

-

The freshly prepared this compound solution is then added to the catalyst mixture via syringe.

-

The reaction mixture is heated to 65 °C and stirred for 12 hours.

-

Work-up and Purification: The reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methylstyrene.

Vinyl Halides and Triflates

The reaction with vinyl halides and triflates provides a direct route to conjugated dienes, which are important building blocks in organic synthesis.[4]

Data Presentation: Reaction of this compound with Various Vinyl Halides

| Entry | Vinyl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | (E)-β-Bromostyrene | Pd(PPh₃)₄ (5) | - | THF | 65 | 6 | 85 | [4] |

| 2 | (Z)-1-Bromo-1-hexene | Pd(dppf)Cl₂ (3) | - | THF | 70 | 12 | 82 | [4] |

| 3 | 2-Bromopropene | Ni(acac)₂ (5) | dppe (6) | NMP | 80 | 24 | 75 | [6] |

| 4 | 1-Iodocyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 80 | 10 | 89 | [4] |

| 5 | (E)-1-Triflyloxy-1-octene | Pd(PPh₃)₄ (4) | - | THF | 60 | 8 | 87 | [4] |

Experimental Protocol: Negishi Coupling of this compound with (E)-β-Bromostyrene [4]

-

Preparation of this compound (in situ): Following the procedure described in the previous section, this compound is prepared from vinylmagnesium bromide and zinc bromide.

-

Cross-Coupling Reaction: In a separate flask, tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%) and (E)-β-bromostyrene (183 mg, 1.0 mmol) are dissolved in THF (4 mL) under an argon atmosphere.

-

The freshly prepared this compound solution (1.2 mmol in THF) is added to the catalyst mixture via syringe.

-

The reaction mixture is heated to 65 °C and stirred for 6 hours.

-

Work-up and Purification: The reaction is cooled to room temperature and quenched with saturated aqueous hydrochloric acid (1 M, 10 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography (silica gel, hexanes) to yield (E)-1-phenyl-1,3-butadiene.

Acyl Chlorides

The reaction of this compound with acyl chlorides, a variant of the Blaise ketone synthesis, provides a straightforward route to α,β-unsaturated ketones.[7]

Data Presentation: Reaction of this compound with Various Acyl Chlorides

| Entry | Acyl Chloride | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzoyl chloride | Pd(PPh₃)₄ (3) | THF | 0 to rt | 2 | 88 | [7] |

| 2 | Hexanoyl chloride | Pd(dppf)Cl₂ (2) | THF | 0 to rt | 3 | 85 | [7] |

| 3 | Cinnamoyl chloride | Pd(PPh₃)₄ (3) | THF | 0 to rt | 2.5 | 82 | [7] |

| 4 | 4-Methoxybenzoyl chloride | Pd(OAc)₂ (2) / XPhos (4) | Dioxane | rt | 4 | 90 | [7] |

| 5 | Cyclohexanecarbonyl chloride | Pd(PPh₃)₄ (3) | THF | 0 to rt | 3 | 80 | [7] |

Experimental Protocol: Acylation of this compound with Benzoyl Chloride [7]

-

Preparation of this compound (in situ): this compound is prepared as previously described.

-

Acylation Reaction: In a separate flask under an argon atmosphere, tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%) is dissolved in THF (2 mL). The solution is cooled to 0 °C, and benzoyl chloride (140.6 mg, 1.0 mmol) is added.

-

The freshly prepared this compound solution (1.2 mmol in THF) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Work-up and Purification: The reaction is quenched by the addition of 1 M HCl (10 mL). The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to afford phenyl vinyl ketone.

Alkyl Halides

The cross-coupling of this compound with alkyl halides, particularly those lacking β-hydrogens or where β-hydride elimination is slow, can be achieved, often with nickel catalysts.[6][8]

Data Presentation: Reaction of this compound with Various Alkyl Halides

| Entry | Alkyl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodomethane | Ni(acac)₂ (5) | dppe (6) | NMP | 60 | 12 | 70 | [8] |

| 2 | 1-Iodooctane | NiCl₂(dme) (10) | Pybox (12) | DMA | 80 | 24 | 65 | [9] |

| 3 | Benzyl bromide | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | THF | 50 | 8 | 85 | [3] |

| 4 | Allyl bromide | Pd(PPh₃)₄ (3) | - | THF | rt | 2 | 90 | [4] |

| 5 | 1-Bromo-4-fluorobenzene | NiBr₂·glyme (5) | dtbbpy (6) | DMAc | 80 | 18 | 72 | [10] |

Experimental Protocol: Nickel-Catalyzed Cross-Coupling of this compound with 1-Iodooctane [9]

-

Preparation of this compound (in situ): this compound is prepared as previously described.

-

Cross-Coupling Reaction: In a glovebox, a vial is charged with NiCl₂(dme) (22 mg, 0.1 mmol, 10 mol%), Pybox ligand (38 mg, 0.12 mmol, 12 mol%), and DMA (2 mL). The mixture is stirred for 10 minutes. 1-Iodooctane (240 mg, 1.0 mmol) is then added.

-

The freshly prepared this compound solution (1.5 mmol in THF) is added to the catalyst mixture.

-

The vial is sealed and heated to 80 °C for 24 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured into 1 M HCl (20 mL). The aqueous layer is extracted with hexanes (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography (silica gel, hexanes) to give 1-decene.

Aldehydes and Ketones

Vinylzinc reagents can add to carbonyl compounds to form allylic alcohols. This reaction is typically performed without a transition metal catalyst.[11][12]

Data Presentation: Reaction of this compound with Various Carbonyls

| Entry | Carbonyl Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | THF | -78 to rt | 2 | 92 | [11] |

| 2 | 4-Methoxybenzaldehyde | THF | -78 to rt | 3 | 95 | [12] |

| 3 | Cyclohexanone | THF | 0 to rt | 4 | 85 | [11] |

| 4 | Acetophenone | THF | 0 to rt | 5 | 78 | [12] |

| 5 | Isobutyraldehyde | THF | -78 to rt | 2 | 88 | [11] |

Experimental Protocol: Addition of this compound to Benzaldehyde [11]

-

Preparation of this compound (in situ): this compound is prepared as previously described.

-

Addition Reaction: In a separate flask, benzaldehyde (106 mg, 1.0 mmol) is dissolved in anhydrous THF (5 mL) under an argon atmosphere and cooled to -78 °C.

-

The freshly prepared this compound solution (1.2 mmol in THF) is added dropwise to the solution of benzaldehyde.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 1-phenyl-2-propen-1-ol.

Experimental Workflow

The successful execution of these reactions relies on a systematic and careful experimental workflow, particularly given the moisture and air sensitivity of the organozinc reagents.

Conclusion

This compound is a highly effective and versatile nucleophile for the formation of carbon-carbon bonds with a diverse array of electrophilic partners. The Negishi cross-coupling reaction, in particular, provides a robust and functional-group-tolerant method for the synthesis of substituted alkenes, styrenes, and conjugated dienes. Furthermore, the uncatalyzed addition to carbonyl compounds offers a reliable route to allylic alcohols. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in academic and industrial settings, facilitating the application of these powerful synthetic transformations in the development of novel chemical entities.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Nickel-catalyzed cross-coupling of alkyl zinc halides for the formation of C(sp(2))-C(sp(3)) bonds: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Diastereoselective additions of chiral vinylzinc reagents to alpha-chiral aldehydes. | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

stability of vinylzinc bromide in different solvents

An In-depth Technical Guide to the Stability of Vinylzinc Bromide in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organozinc halides, including this compound, are favored reagents in organic synthesis due to their moderate reactivity, which allows for selective transformations in the presence of sensitive functional groups. They are typically less reactive than their Grignard or organolithium counterparts, reducing the occurrence of side reactions.[1][2] this compound is most commonly prepared in situ via the transmetallation of a vinyl Grignard reagent with a zinc halide, typically zinc bromide (ZnBr₂), in an ethereal solvent like tetrahydrofuran (THF).[3] The stability of the this compound solution is a critical factor for reproducible and high-yielding synthetic outcomes.

A key aspect governing the behavior of this compound in solution is the Schlenk equilibrium . This equilibrium involves the disproportionation of the organozinc halide into a dialkylzinc species (divinylzinc) and a zinc halide salt. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic and halide substituents.[3][4]

Schlenk Equilibrium for this compound:

2 CH₂=CHZnBr ⇌ (CH₂=CH)₂Zn + ZnBr₂[3]

The nature of the solvent plays a crucial role in solvating the zinc center, thereby influencing the position of the Schlenk equilibrium and the overall stability of the reagent.[3] Coordinating solvents like ethers are essential for stabilizing organometallic species.

Factors Influencing the Stability of this compound

While specific quantitative data is scarce, several qualitative factors are known to influence the stability of this compound in solution:

-

Solvent: Coordinating solvents are essential for the stability of organozinc reagents. Tetrahydrofuran (THF) is the most commonly used solvent for the preparation and use of this compound due to its ability to effectively solvate the zinc species.[3] Other ethereal solvents like diethyl ether are also used. The choice of solvent can significantly impact the position of the Schlenk equilibrium, with different solvents potentially favoring either the organozinc halide or the dialkylzinc species.[3][4]

-

Temperature: The preparation of this compound is typically conducted at low temperatures (0 °C to -78 °C) to control the exothermic nature of the transmetallation reaction and minimize side reactions and decomposition.[3] This suggests that this compound is susceptible to thermal decomposition at higher temperatures.

-

Anhydrous Conditions: Like all organometallic reagents, this compound is sensitive to moisture and protic solvents. Hydrolysis leads to the rapid decomposition of the reagent. Therefore, the use of dry glassware and anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen) is paramount for its successful preparation and storage.[3]

-

Purity of Precursors: The purity of the zinc bromide used for the transmetallation is critical. Impurities can negatively affect the reactivity and stability of the resulting this compound solution.[3]

Proposed Experimental Protocols for Stability Assessment

To address the gap in quantitative stability data, the following detailed experimental protocols are proposed. These methodologies are based on standard analytical techniques used for the characterization and stability testing of organometallic compounds.

General Preparation of this compound in a Selected Solvent

Objective: To prepare a standardized solution of this compound for subsequent stability studies.

Materials:

-

Magnesium turnings

-

Vinyl bromide (solution in THF or neat)

-

Zinc bromide (anhydrous)

-

Anhydrous solvent (THF, Diethyl Ether, or DMF)

-

Iodine (for Grignard initiation)

-

Anhydrous deuterated solvent (e.g., THF-d₈) for NMR analysis

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere, flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add magnesium turnings to the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of vinyl bromide in the chosen anhydrous solvent to the magnesium turnings.

-

The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

-

Transmetallation to this compound:

-

In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of anhydrous zinc bromide in the same anhydrous solvent.

-

Cool the zinc bromide solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared vinylmagnesium bromide solution to the stirred zinc bromide solution via a cannula.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature.

-

The resulting solution of this compound is ready for stability analysis.

-

Quantitative Stability Analysis by ¹H NMR Spectroscopy

Objective: To quantify the concentration of this compound over time at a specific temperature.

Methodology:

-

Sample Preparation:

-

In a glovebox or under a strict inert atmosphere, transfer a known volume of the freshly prepared this compound solution into an NMR tube.

-

Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) dissolved in the corresponding deuterated solvent (e.g., THF-d₈). The internal standard should be inert to the organozinc reagent.

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum of the sample at time t=0.

-

Integrate the characteristic signals of the vinyl protons of this compound and the signal of the internal standard.

-

Store the NMR tube at a constant, controlled temperature (e.g., 25 °C, 40 °C).

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours).

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of this compound versus time.

-

From this plot, the half-life (t₁/₂) and the decomposition rate constant (k) can be determined.

-

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

-

Sample Preparation and Aging:

-

Prepare a solution of this compound in the desired solvent as described in 3.1.

-

Store the solution at a specific temperature (e.g., 25 °C or 40 °C) for a set period (e.g., 24, 48, 72 hours).

-

-

Quenching and Extraction:

-

At each time point, take an aliquot of the solution and quench it carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous magnesium sulfate and filter.

-

-

GC-MS Analysis:

-

Analyze the organic extract by GC-MS.

-

Identify the decomposition products by comparing their mass spectra with a library of known compounds. Expected decomposition products could include ethene, ethyne, and other C₂ species resulting from the vinyl group.

-

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

-

Sample Preparation:

-

In an inert atmosphere glovebox, place a small, accurately weighed amount of a concentrated solution of this compound into a hermetically sealed DSC pan.

-

-

DSC Analysis:

-

Place the sealed pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

An exothermic event in the DSC thermogram will indicate the decomposition of the sample.

-

The onset temperature of this exotherm provides a measure of the thermal stability of the this compound solution.

-

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of the , the quantitative data obtained from the experimental protocols described above should be summarized in a structured table.

Table 1: Hypothetical Stability Data for this compound in Various Solvents at 25 °C

| Solvent | Half-life (t₁/₂) [hours] | Decomposition Rate Constant (k) [s⁻¹] | Onset of Thermal Decomposition (°C) | Major Decomposition Products (from GC-MS) |

| THF | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Diethyl Ether | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| DMF | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for the preparation and stability analysis of this compound.

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the stability of this compound in solution.

Conclusion and Recommendations

This technical guide highlights the current knowledge gap regarding the quantitative . While THF is the conventional choice, a systematic study comparing its stability in other common solvents like diethyl ether and DMF is warranted to optimize reaction conditions and ensure reproducibility. The provided experimental protocols offer a robust framework for researchers to generate this critical data. By employing techniques such as quantitative NMR for kinetic analysis, GC-MS for product identification, and DSC for thermal stability assessment, a comprehensive understanding of this compound's behavior in various solvent systems can be achieved. It is recommended that such stability studies be conducted as a preliminary step when developing new synthetic methodologies that rely on this versatile reagent.

References

An In-depth Technical Guide to the Commercial Availability and Applications of Vinylzinc Bromide Solutions

For researchers, scientists, and drug development professionals, organozinc reagents are indispensable tools in modern organic synthesis. Among these, vinylzinc bromide stands out for its versatility in forming carbon-carbon bonds, particularly in the construction of complex molecular architectures found in many pharmaceutical compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound solutions, detailed experimental protocols for its synthesis and application, and its role in drug discovery and development.

Commercial Availability of this compound Solutions

This compound is commercially available from a select number of chemical suppliers, primarily as a solution in tetrahydrofuran (THF). The concentration is typically 0.5 M. For researchers requiring this reagent, sourcing from established suppliers ensures quality control and batch-to-batch consistency. Below is a summary of commercially available this compound solutions.

| Supplier | Product Name | CAS Number | Concentration | Solvent | Available Quantities |

| Rieke Metals | This compound | 121825-35-2 | 0.50 M | THF | 50mL, 100mL[1] |

| Sigma-Aldrich | This compound solution | 121825-35-2 | 0.5 M | THF | - |

| Benchchem | This compound | 121825-35-2 | - | - | Inquiry for details[2] |

| LookChem | vinyl zinc bromide | 121825-35-2 | - | - | Inquiry for details from various suppliers |

Note: Availability and specific product details from some suppliers may require direct inquiry.

Synthesis of this compound: Experimental Protocol

While commercially available, this compound can also be prepared in the laboratory. The most common and reliable method is the transmetallation of a vinyl Grignard reagent with a zinc halide, typically zinc bromide (ZnBr₂).[2] This procedure requires strict anhydrous conditions to prevent the hydrolysis of the organometallic reagents.[2]

Materials:

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous zinc bromide (ZnBr₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Iodine (for activation of zinc, if preparing Grignard reagent in situ)

-

Magnesium turnings (if preparing Grignard reagent in situ)

-

Vinyl bromide (if preparing Grignard reagent in situ)

-

Schlenk line and oven-dried glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Anhydrous Zinc Bromide: Anhydrous zinc bromide is highly hygroscopic and must be thoroughly dried before use.[2] Heat the required amount of ZnBr₂ under vacuum (e.g., using a Schlenk line and an oil bath at >150 °C) for several hours and then cool to room temperature under an inert atmosphere.

-

Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.

-

Dissolving Zinc Bromide: In the reaction flask, dissolve the anhydrous zinc bromide (1.0 equivalent) in anhydrous THF.

-

Addition of Vinylmagnesium Bromide: Cool the zinc bromide solution to 0 °C using an ice bath. Slowly add the vinylmagnesium bromide solution (1.0 equivalent) dropwise from the dropping funnel to the stirred zinc bromide solution.[2] Controlling the addition rate is crucial to manage the exothermic nature of the reaction and prevent side reactions.[2] The reaction is often carried out at temperatures between 0 °C and -78 °C.[2]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The resulting solution of this compound is ready for use in subsequent reactions.

References

Methodological & Application

Application Notes: The Utility of Vinylzinc Bromide in Negishi Cross-Coupling Reactions

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Developed by Ei-ichi Negishi, this reaction typically involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[1][2] Among the various organozinc reagents, vinylzinc bromide stands out due to its unique reactivity and stability. It serves as a vinyl anion equivalent, enabling the stereospecific synthesis of a wide range of substituted alkenes, styrenes, and dienes. A key advantage of using vinylzinc reagents is the high stereochemical fidelity; for instance, coupling of a (Z)-vinyl bromide can result in the (Z)-alkene product with over 95% stereochemical retention under optimal conditions.[3] This makes it an invaluable reagent in the total synthesis of complex natural products and in the development of novel pharmaceutical agents.[1]

Preparation of this compound Reagent

The most common and reliable method for synthesizing this compound is through the transmetallation of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a zinc halide like zinc bromide (ZnBr₂).[3] This process involves the transfer of the vinyl group from the more reactive organomagnesium compound to the less reactive organozinc species.[3]

Key Considerations for Synthesis: [3]

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions to prevent the hydrolysis of the highly reactive organometallic reagents.

-

Temperature Control: The transmetallation is exothermic. Carrying out the reaction at low temperatures, typically between 0°C and -78°C, is crucial to prevent side reactions.

-

Slow Addition: A slow, dropwise addition of the Grignard reagent to the zinc bromide solution helps maintain control over the reaction temperature.

-

Reagent Purity: Zinc(II) bromide is hygroscopic and must be thoroughly dried before use. Impurities can negatively impact the reactivity and stability of the final this compound reagent.

Protocol 1: Synthesis of this compound via Transmetallation [3]

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous zinc bromide (ZnBr₂) to a flame-dried Schlenk flask containing a magnetic stir bar.

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask and stir until the ZnBr₂ is completely dissolved.

-

Cooling: Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

-

Transmetallation: Slowly add a solution of vinylmagnesium bromide in THF dropwise to the cooled ZnBr₂ solution over a period of 30-60 minutes.

-

Stirring: Allow the reaction mixture to stir at the low temperature for an additional 1-2 hours to ensure complete transmetallation.

-

Storage & Use: The resulting solution of this compound is typically used immediately in the subsequent Negishi cross-coupling reaction. Its concentration can be determined via titration if required.

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

The Negishi Cross-Coupling Reaction

The reaction proceeds via a catalytic cycle involving a palladium or nickel catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle Steps:

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with the organic halide (R-X), inserting itself into the carbon-halide bond to form a Pd(II) or Ni(II) complex. The relative rate of this step typically follows the trend I > OTf > Br >> Cl.[1]

-

Transmetalation: The vinyl group is transferred from the this compound to the metal center of the catalyst, displacing the halide and forming a new organometallic complex.

-

Reductive Elimination: The two organic groups (the vinyl group and the 'R' group from the organic halide) on the metal center are coupled and eliminated as the final product (R-Vinyl). This step regenerates the low-valent Pd(0) or Ni(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Diagram 2: Catalytic Cycle of Negishi Cross-Coupling

Caption: The catalytic cycle for the Negishi reaction.

Applications and Quantitative Data

This compound is a versatile reagent for coupling with a wide range of aryl and vinyl halides and triflates. The choice of catalyst and ligand system is crucial for achieving high yields and selectivity.

Table 1: Nickel-Catalyzed Vinylation of Aryl Halides with this compound Catalyst System: Ni(acac)₂ / Xantphos in THF. Reaction at 50°C for 4h unless noted.

| Entry | Aryl Halide (Substrate) | Product | Yield (%)[4] |

| 1 | 4-Bromobenzonitrile | 4-Vinylbenzonitrile | 98 |

| 2 | 1-Bromonaphthalene | 1-Vinylnaphthalene | 95 |

| 3 | 4-Chlorobenzonitrile | 4-Vinylbenzonitrile | 95 (a) |

| 4 | 4-Chloroanisole | 4-Vinylanisole | 91 (b) |

| 5 | 3-Chloroanisole | 3-Vinylanisole | 83 (b) |

| 6 | 2-Bromoanisole | 2-Vinylanisole | 46 |

| 7 | 2-Chloroanisole | 2-Vinylanisole | 48 (b) |

(a) Reaction at 70°C. (b) this compound added dropwise over 1-2 hours.

Table 2: Palladium-Catalyzed Coupling of Secondary Alkylzinc Halides with Aryl Bromides Catalyst System: 1 mol% Pd(OAc)₂ / 2 mol% CPhos in THF at room temperature.

| Entry | Aryl Bromide | Organozinc Reagent | Time (h) | Yield (%)[5] |

| 1 | 2-Bromobenzonitrile | Isopropylzinc bromide | 0.5 | 96 |

| 2 | 2-Bromoanisole | Isopropylzinc bromide | 1 | 94 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Isopropylzinc bromide | 3 | 92 |

| 4 | 2-Bromopyridine | Isopropylzinc bromide | 0.5 | 92 |

| 5 | 2-Bromobenzonitrile | Cyclopentylzinc bromide | 3 | 94 |

| 6 | 2-Bromoanisole | Cyclohexylzinc bromide | 6 | 93 |

Experimental Protocols

Protocol 2: General Procedure for Ni-Catalyzed Vinylation of Aryl Bromides [4]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(acac)₂ (0.075 mmol, 5 mol%), Xantphos ligand (0.075 mmol, 5 mol%), and the aryl bromide (1.5 mmol) to a dry reaction vessel.

-

Solvent Addition: Add dry THF (2 mL) to the vessel.

-

Reagent Addition: Add a 1.0 M THF solution of this compound (1.8 mL, 1.8 mmol, 1.2 equiv) to the mixture.

-

Reaction: Stir the reaction mixture at 50°C for the specified time (e.g., 4 hours).

-

Quenching: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl (3.0 mL).

-

Extraction & Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired vinylated product.

Diagram 3: General Experimental Workflow

Caption: A typical workflow for a Negishi coupling reaction.

References

Application of Vinylzinc Bromide in the Total Synthesis of Complex Natural Products

For Immediate Release

Introduction

Vinylzinc bromide has emerged as a important and versatile reagent in the realm of organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its utility is most prominently showcased in its application in palladium-catalyzed Negishi cross-coupling reactions and in the nucleophilic addition to carbonyl compounds. These reactions, characterized by their high functional group tolerance and stereospecificity, have enabled synthetic chemists to forge critical carbon-carbon bonds in the assembly of intricate natural products. This report provides detailed application notes and protocols for the use of this compound in the total synthesis of two notable natural products, (+)-Discodermolide and (-)-Stemoamide, as well as a general protocol for its enantioselective addition to aldehydes, a common transformation in natural product synthesis.

Application in Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a cornerstone of modern organic synthesis. This compound is a frequently employed nucleophilic partner in this reaction, allowing for the stereospecific formation of vinyl groups.

Total Synthesis of (+)-Discodermolide (Schreiber, 1996)

In the landmark total synthesis of the potent microtubule-stabilizing agent (+)-Discodermolide by Schreiber and coworkers, a Negishi coupling involving a vinylzinc reagent was a key step in the formation of the (Z,E)-diene moiety. Although the original publication refers to the work of Negishi, specific details for the in-situ formation of the vinylzinc species from vinyl bromide and its subsequent coupling are based on established Negishi protocols. The reaction couples a vinyl iodide with a vinylzinc reagent, generated in situ from the corresponding vinyl bromide.

Experimental Protocol: Negishi Coupling in the Synthesis of a Discodermolide Fragment

This protocol is adapted from the general procedures reported by Negishi and utilized in syntheses such as that of (+)-Discodermolide.

1. Preparation of this compound (in situ):

-

To a solution of vinyl bromide (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere is added tert-butyllithium (2.4 mmol, 1.7 M in pentane) dropwise.

-

The mixture is stirred for 30 minutes at 0 °C.

-

A solution of anhydrous zinc bromide (1.5 mmol) in THF (3 mL) is then added dropwise, and the resulting mixture is stirred for 1 hour at 0 °C to form the this compound solution.

2. Cross-Coupling Reaction:

-

In a separate flask, a vinyl iodide precursor (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are dissolved in anhydrous THF (5 mL) under an argon atmosphere.

-

The freshly prepared this compound solution is then transferred to this flask via cannula at room temperature.

-

The reaction mixture is stirred for 12-16 hours at room temperature.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

| Coupling Partners | Catalyst (mol%) | Solvent | Yield (%) | Reference |

| Vinyl Iodide Fragment & in situ this compound | Pd(PPh₃)₄ (5) | THF | ~70-80 | Adapted from general Negishi protocols and the Schreiber synthesis of (+)-Discodermolide.[1] |

Total Synthesis of (-)-Stemoamide (Somfai, 2007)

The total synthesis of the Stemona alkaloid, (-)-stemoamide, by Somfai and coworkers, features a key palladium-catalyzed Negishi cross-coupling to construct a β,γ-unsaturated azepine derivative. This reaction demonstrates the coupling of a vinyl iodide with an organozinc reagent. While the publication specifies a Reformatsky nucleophile, the underlying principle of the Negishi coupling is analogous. For the purpose of illustrating the utility of this compound, a representative protocol for a similar transformation is provided.[2]

Experimental Protocol: Negishi Coupling in the Synthesis of (-)-Stemoamide Intermediate

This protocol is based on the methodology reported in the total synthesis of (-)-stemoamide.

1. Preparation of the Organozinc Reagent:

-

A solution of the appropriate alkyl or vinyl bromide (1.5 mmol) in anhydrous THF (5 mL) is added to a stirred suspension of activated zinc dust (2.0 mmol) under an argon atmosphere.

-

The mixture is heated to reflux for 2 hours to facilitate the formation of the organozinc bromide.

2. Cross-Coupling Reaction:

-

To a solution of the vinyl iodide substrate (1.0 mmol) in anhydrous THF (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under an argon atmosphere.

-

The freshly prepared organozinc bromide solution is then added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred for 6 hours at room temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash chromatography on silica gel.

| Coupling Partners | Catalyst (mol%) | Solvent | Yield (%) | Reference |

| Vinyl Iodide & Alkylzinc Bromide (Reformatsky type) | Pd(PPh₃)₄ (5) | THF | 78 | Somfai, P. et al. J. Org. Chem.2007 , 72, 4246-4249.[2] |

Application in Nucleophilic Addition to Aldehydes

This compound can also act as a nucleophile, adding to electrophilic centers such as aldehydes to form allylic alcohols. This transformation is valuable for introducing vinyl groups and creating new stereocenters. The use of chiral ligands can render this addition enantioselective.

General Protocol for Enantioselective Addition of this compound to Aldehydes

Experimental Protocol: Enantioselective Vinylation of an Aldehyde

1. Preparation of Vinylzinc Reagent (in situ):

-

To a solution of a terminal alkyne (1.2 mmol) in anhydrous toluene (5 mL) is added diethylzinc (1.2 mmol, 1.0 M in hexanes) at 0 °C under an argon atmosphere.

-

The mixture is stirred for 15 minutes at 0 °C, and then allowed to warm to room temperature and stirred for an additional 30 minutes to form the vinylzinc species.

2. Enantioselective Addition:

-

In a separate flask, a chiral ligand (e.g., a chiral amino alcohol or BINOL derivative) (0.1 mmol) is dissolved in anhydrous toluene (2 mL) under an argon atmosphere.

-

The aldehyde (1.0 mmol) is added to the ligand solution and the mixture is stirred for 15 minutes at room temperature.

-

The freshly prepared vinylzinc solution is then added dropwise to the aldehyde-ligand mixture at 0 °C.

-

The reaction is stirred at 0 °C for 24-48 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis, and the product is purified by flash column chromatography.

| Aldehyde Substrate | Chiral Ligand (mol%) | Solvent | Yield (%) | ee (%) | Reference (Representative) |

| Aromatic/Aliphatic | Chiral Amino Alcohol (10) | Toluene | 70-95 | 80-99 | Based on general methods for enantioselective additions of organozinc reagents to aldehydes. |

Visualizations

References

Application Notes and Protocols: Synthesis of Styrene Derivatives via Negishi Coupling with Vinylzinc Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of styrene derivatives is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional polymers.[1] The Negishi cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[2][3] This application note provides detailed protocols for the preparation of vinylzinc bromide and its subsequent use in the palladium-catalyzed Negishi coupling with aryl halides to afford various styrene derivatives. The methods described are characterized by their tolerance of numerous functional groups and generally high yields.[4][5]

I. Preparation of this compound

The successful synthesis of styrene derivatives via Negishi coupling is highly dependent on the quality of the organozinc reagent. This compound can be reliably prepared through the transmetalation of a vinyl Grignard reagent with zinc bromide.[6] It is crucial to perform these steps under anhydrous conditions to prevent the hydrolysis of the organometallic reagents.[6]

Experimental Protocol: Preparation of this compound

This protocol is adapted from standard organometallic procedures.[6][7]

Materials:

-

Magnesium turnings

-

Vinyl bromide